molecular formula C18H20FN3O3S B12214867 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B12214867
M. Wt: 377.4 g/mol
InChI Key: DAMJYNRLIAXERD-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a fluorophenyl group, and a tetrahydroindazole carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Introduction of the fluorophenyl group: This step involves the coupling of a fluorophenyl derivative with the dioxidotetrahydrothiophene intermediate, often using palladium-catalyzed cross-coupling reactions.

    Construction of the tetrahydroindazole ring: This can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Formation of the carboxamide linkage: The final step involves the coupling of the tetrahydroindazole intermediate with a carboxylic acid derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiol or sulfide derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: It can be used to study the interactions with various receptors and enzymes, providing insights into its mechanism of action.

    Materials Science: The unique structural features of this compound may make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidotetrahydrothiophene ring and fluorophenyl group may play crucial roles in binding to these targets, while the tetrahydroindazole carboxamide moiety may contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20FN3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C18H20FN3O3S/c19-12-4-3-5-13(10-12)20-18(23)17-15-6-1-2-7-16(15)22(21-17)14-8-9-26(24,25)11-14/h3-5,10,14H,1-2,6-9,11H2,(H,20,23)

InChI Key

DAMJYNRLIAXERD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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